molecular formula C6H4ClN3S B8722914 6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione

6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione

Cat. No. B8722914
M. Wt: 185.64 g/mol
InChI Key: PCAIHEUQIRUEOF-UHFFFAOYSA-N
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Patent
US09290517B2

Procedure details

A stirred mixture of 6-chloropyridine-3,4-diamine (500 mg, 3.48 mmol), 1,1′-thiocarbonyldiimidazole (1.24 g, 6.97 mmol), and triethylamine (0.49 mL, 3.48 mmol) in anhydrous DMF (15.0 mL) was microwaved in a Biotage Initiator at 100° C. at normal power for 1 h. Then the reaction mixture was evaporated at reduced pressure, and the resulting residue extracted with DCM (200 mL) and allowed to stand at 10° C. overnight. The mixture filtered and the solids washed with cold DCM (2×20 mL), and air dried to afford the title compound as a solid. LC-MS: calculated for C6H4ClN3S 184.98 observed m/e: 186.07 (M+H)+ (Rt 0.62/2.0 min)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[C:10](N1C=CN=C1)(N1C=CN=C1)=[S:11].C(N(CC)CC)C>CN(C=O)C>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:10](=[S:11])[NH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=C(C=N1)N)N
Name
Quantity
1.24 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was microwaved in a Biotage Initiator at 100° C. at normal power for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue extracted with DCM (200 mL)
FILTRATION
Type
FILTRATION
Details
The mixture filtered
WASH
Type
WASH
Details
the solids washed with cold DCM (2×20 mL), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)NC(N2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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